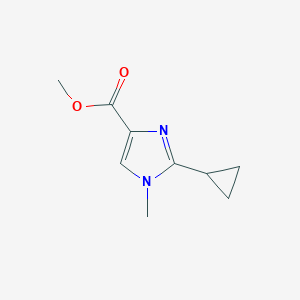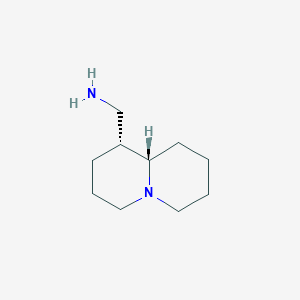
N-(5-Chloro-2,6-difluoro-4-pyrimidinyl)benzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Chloro-2,6-difluoro-4-pyrimidinyl)benzene-1,3-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and fluorine atoms, and a benzene ring substituted with two amino groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2,6-difluoro-4-pyrimidinyl)benzene-1,3-diamine typically involves the reaction of 5-chloro-2,6-difluoropyrimidine with benzene-1,3-diamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the pyrimidine ring. Common reagents used in this synthesis include solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). The reaction is usually conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Chloro-2,6-difluoro-4-pyrimidinyl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while substitution reactions may produce various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
N-(5-Chloro-2,6-difluoro-4-pyrimidinyl)benzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of N-(5-Chloro-2,6-difluoro-4-pyrimidinyl)benzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2,4,6-trifluoropyrimidine: Another pyrimidine derivative with similar substitution patterns.
2,6-Difluoro-4-chloropyrimidine: A closely related compound with a different substitution pattern on the pyrimidine ring.
N-(2,6-Difluoropyrimidin-4-yl)benzene-1,3-diamine: A similar compound with a different halogen substitution.
Uniqueness
N-(5-Chloro-2,6-difluoro-4-pyrimidinyl)benzene-1,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms on the pyrimidine ring, along with the amino groups on the benzene ring, makes it a valuable compound for various research applications.
Propiedades
Número CAS |
79817-71-3 |
|---|---|
Fórmula molecular |
C10H7ClF2N4 |
Peso molecular |
256.64 g/mol |
Nombre IUPAC |
3-N-(5-chloro-2,6-difluoropyrimidin-4-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C10H7ClF2N4/c11-7-8(12)16-10(13)17-9(7)15-6-3-1-2-5(14)4-6/h1-4H,14H2,(H,15,16,17) |
Clave InChI |
XLRVZZPXDZWHEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC2=C(C(=NC(=N2)F)F)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-(4,6-dimethyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide](/img/structure/B12837346.png)
![methyl 2-[2-[[(E)-[1,3-dioxo-2-[3-(trifluoromethyl)phenyl]isoquinolin-4-ylidene]methyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B12837365.png)

![4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-buten-1-yl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B12837369.png)
![2-Amino-6-[4-(dimethylamino)phenyl]-3,4,5,6-tetrahydropyrimidin-4-one](/img/structure/B12837384.png)
![1-(6-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12837389.png)

![(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid](/img/structure/B12837393.png)
![3-iodo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B12837396.png)
![(1S,5R,7R)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12837403.png)


![3-(((6-Chloro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)-5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B12837422.png)
![4-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12837428.png)
